![molecular formula C19H18N6O2 B2388313 3-(3-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine CAS No. 892747-61-4](/img/structure/B2388313.png)
3-(3-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine is a chemical compound that belongs to the class of triazolyl-based compounds. This compound has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine is not fully understood. However, it has been hypothesized that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine are not fully understood. However, this compound has been found to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of cancer cells. Additionally, this compound has been found to have potential applications in the field of neurodegenerative diseases, as it has been shown to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(3-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine in lab experiments is its unique chemical properties, which make it a useful tool for studying the growth and proliferation of cancer cells as well as neurodegenerative diseases. Additionally, this compound has been found to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using this compound in lab experiments is its high cost, which may limit its use in certain research settings.
Future Directions
There are several future directions for the study of 3-(3-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine. One potential direction is the further study of its potential applications in the field of cancer research, particularly in the development of new cancer therapies. Additionally, further study is needed to fully understand the mechanism of action of this compound and its potential applications in the field of neurodegenerative diseases. Finally, future research could focus on the synthesis of new compounds based on the structure of 3-(3-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine, with the goal of developing new compounds with improved efficacy and lower cost.
Synthesis Methods
The synthesis of 3-(3-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine involves several steps. The first step involves the condensation of 4-methoxybenzohydrazide with ethyl acetoacetate to form 3-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid. The second step involves the cyclization of 3-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid with thionyl chloride to form 3-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl chloride. The final step involves the reaction of 3-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl chloride with 3-azido-1-(4-methoxyphenyl)-1,2,4-oxadiazole to form 3-(3-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine.
Scientific Research Applications
3-(3-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine has been extensively studied for its potential applications in scientific research. This compound has been found to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of cancer cells. Additionally, this compound has been found to have potential applications in the field of neurodegenerative diseases, as it has been shown to have neuroprotective effects.
properties
IUPAC Name |
3-(3-ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-3-12-5-4-6-14(11-12)25-17(20)16(22-24-25)19-21-18(23-27-19)13-7-9-15(26-2)10-8-13/h4-11H,3,20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYISALXZWYOMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


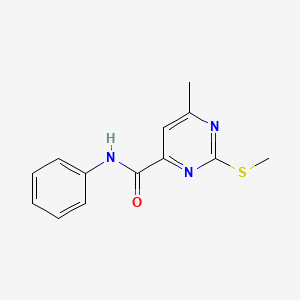
![[(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2388236.png)

![1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2388239.png)

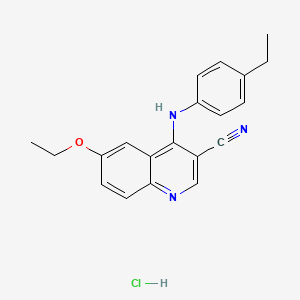
![methyl 3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2388242.png)
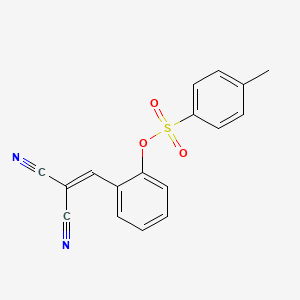
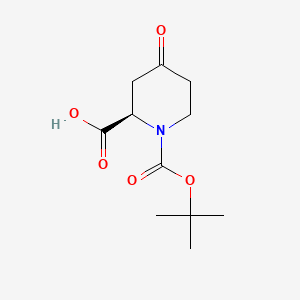
![3-(4-Methoxyphenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2388248.png)
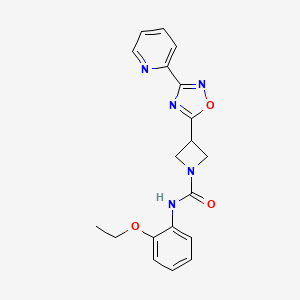

![2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B2388252.png)